a-Hydroxymetoprolol
Description
Chemical Identity and Structure of Alpha-Hydroxymetoprolol
Nomenclature and Chemical Formula
Alphthis compound is systematically named as 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(isopropylamino)-2-propanol, reflecting its structural derivation from metoprolol with the addition of a hydroxyl group at the alpha position relative to the aromatic ring. The compound is also referred to by several synonyms, including benzenemethanol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)-, and is registered under CAS number 56392-16-6. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of approximately 283.36 g/mol.
Structural Features
Alphthis compound is classified as an aromatic ether and phenol ether, characterized by the presence of an ether linkage connecting a substituted phenyl ring to a propanolamine side chain. The molecule possesses two potential stereocenters, though commercial and research samples are often supplied as mixtures of stereoisomers. The compound’s structure can be represented in both two-dimensional and three-dimensional conformations, with the three-dimensional structure providing insight into its spatial configuration and the potential for chiral interactions.
Table 1.1: Key Chemical Identifiers for Alphthis compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(isopropylamino)-2-propanol |
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
| CAS Number | 56392-16-6 |
| PubChem CID | 114962 |
| ChemSpider ID | 102899 |
| UNII | C19D0413EL |
| SMILES | COCC(O)C1=CC=C(OCC(O)CNC(C)C)C=C1 |
| InChI | InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3 |
| Stereochemistry | 0 of 2 defined stereocenters (mixture) |
Physicochemical Properties
Alphthis compound is an off-white to light beige solid with a melting point ranging from 65°C to 67°C. The compound exhibits moderate water solubility, with reported values around 1.43 mg/mL. Its logP values, which reflect lipophilicity, are reported as 1.32 (ALOGPS) and 0.84 (Chemaxon), indicating moderate hydrophilicity relative to its parent compound. The compound is slightly soluble in methanol and chloroform. The polar surface area is calculated at approximately 70.95 Ų, and the molecule contains five hydrogen bond acceptors and three hydrogen bond donors, which contribute to its solubility and interaction profile.
Table 1.2: Selected Physicochemical Properties of Alphthis compound
| Property | Value |
|---|---|
| Melting Point | 65–67°C |
| Water Solubility | 1.43 mg/mL |
| LogP (ALOGPS) | 1.32 |
| LogP (Chemaxon) | 0.84 |
| LogS (ALOGPS) | -2.3 |
| pKa (Strongest Acidic) | 13.55 |
| pKa (Strongest Basic) | 9.67 |
| Polar Surface Area | 70.95 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bond Count | 9 |
| Number of Rings | 1 |
Spectroscopic and Chromatographic Features
Alphthis compound can be detected and quantified using a variety of analytical techniques, including high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, and liquid chromatography coupled with mass spectrometry (LC-MS/MS). The compound exhibits characteristic chromatographic retention times and fluorescence properties, with excitation wavelengths typically around 225–230 nm and emission filters at 300–320 nm for detection. Its mass spectrometric profile is defined by a molecular ion at m/z 284 ([M+H]+), with predicted collision cross sections varying depending on the adduct and analytical conditions.
Table 1.3: Chromatographic and Mass Spectrometric Properties
| Analytical Parameter | Value/Description |
|---|---|
| LC-MS/MS Detection m/z ([M+H]+) | 284.18562 |
| Predicted CCS ([M+H]+, Ų) | 169.3–181.3 (method-dependent) |
| HPLC Detection (Fluorescence) | Excitation: 225–230 nm; Emission: 300–320 nm |
| Limit of Quantification (LC-MS) | 1–2 ng/mL (method-dependent) |
Properties
IUPAC Name |
1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYBPCSEMMZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024019 | |
| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-16-6 | |
| Record name | α-Hydroxymetoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxymetoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-HYDROXYMETOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-Hydroxymetoprolol is synthesized through the metabolic pathway of metoprolol in the human body. Metoprolol undergoes alpha-hydroxylation catalyzed by the enzyme CYP2D6 to produce alphthis compound .
Industrial Production Methods: : Industrial production of alphthis compound is not common as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the metabolic pathway involving CYP2D6 .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Hydroxymetoprolol can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other metabolites.
Reduction: Reduction reactions can convert alphthis compound back to metoprolol under certain conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Oxidation: Further oxidized metabolites.
Reduction: Metoprolol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Alpha-hydroxymetoprolol exhibits several pharmacological properties that contribute to its therapeutic effects:
- Beta-1 Receptor Activity : As a metabolite of metoprolol, alphthis compound retains beta-1 adrenergic receptor antagonism, which is essential for managing conditions like hypertension and heart failure .
- Reduction of Essential Tremor : Research indicates that alphthis compound may play a role in reducing essential tremor. A study involving patients treated with metoprolol demonstrated a correlation between serum concentrations of alphthis compound and the degree of tremor reduction, suggesting its potential utility in this condition .
Clinical Applications
The clinical applications of alphthis compound are primarily derived from its relationship with metoprolol:
- Hypertension Management : Alphthis compound contributes to the antihypertensive effects of metoprolol. Its pharmacokinetic profile supports its use in long-term management of high blood pressure .
- Heart Failure Treatment : The metabolite is involved in the therapeutic action of metoprolol in heart failure patients, enhancing cardiac output and reducing heart rate through selective beta-1 blockade .
Research Findings
Several studies have investigated the pharmacokinetics and clinical implications of alphthis compound:
Pharmacokinetic Studies
A validated LC-Orbitrap mass spectrometry method has been developed to accurately measure serum concentrations of both metoprolol and alphthis compound. This method demonstrates good precision and selectivity, allowing for effective monitoring of drug levels in clinical settings .
Drug Interaction Studies
Research has highlighted potential drug-drug interactions involving alphthis compound. For instance, coadministration with certain medications can alter its pharmacokinetics, necessitating careful monitoring in polypharmacy scenarios .
Clinical Case Studies
A case study involving patients with essential tremor showed that higher concentrations of alphthis compound correlated with significant tremor reduction. This finding supports the metabolite's role beyond being merely a byproduct of metoprolol metabolism .
Data Tables
Mechanism of Action
Alpha-Hydroxymetoprolol exerts its effects by interacting with beta-1 adrenergic receptors in the heart. It competitively inhibits these receptors, leading to a decrease in heart rate and cardiac output. This inhibition results in reduced blood pressure and decreased oxygen demand by the heart . The molecular target is the beta-1 adrenergic receptor, and the pathway involves the inhibition of the adrenergic signaling cascade .
Comparison with Similar Compounds
Comparison with Similar Metoprolol Metabolites
Key Metabolites of Metoprolol
Metoprolol undergoes three primary metabolic pathways:
Aliphatic hydroxylation : Forms α-hydroxymetoprolol (CYP2D6-dependent).
O-demethylation : Forms O-desmethylmetoprolol (partially CYP2D6-dependent).
Oxidative deamination: Produces deaminated metabolites (non-CYP2D6 pathways) .
Comparative Analysis
Table 1: Comparative Properties of α-Hydroxymetoprolol and O-Desmethylmetoprolol
Table 2: Pharmacokinetic Parameters
Key Research Findings
CYP2D6 Polymorphism and Clinical Impact
- Genetic Influence : The CYP2D6*10 allele is associated with reduced α-hydroxymetoprolol formation in Asian populations, leading to higher metoprolol plasma concentrations and prolonged β-blockade .
- Drug Interactions : Coadministration of pyronaridine-artesunate (PA) with metoprolol inhibits CYP2D6, decreasing α-hydroxymetoprolol exposure (AUC ratio: 87.46; 90% CI: 79.53–96.17) and increasing metoprolol bioavailability .
Stereoselectivity and Enzyme Kinetics
- Regioselectivity: CYP2D6 preferentially catalyzes α-hydroxylation over O-demethylation, but the latter exhibits biphasic kinetics involving non-CYP2D6 enzymes .
- Inhibitor Sensitivity : Both pathways are inhibited by verapamil, but α-hydroxymetoprolol formation is more sensitive to CYP2D6 inhibitors like quinidine .
Analytical and Methodological Advances
- Detection Limits : HPLC methods achieve lower detection limits of 2 ng/mL for α-hydroxymetoprolol in plasma , while LC-MS/MS enables simultaneous quantification of metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol .
- Calibration Challenges : α-Hydroxymetoprolol exhibits lower calibration linearity (r² = 0.987) compared to other analytes, necessitating rigorous quality control .
Biological Activity
Alpha-hydroxymetoprolol is an active metabolite of the widely used beta-blocker metoprolol. This compound exhibits significant pharmacological activity, contributing to the overall therapeutic effects of metoprolol, particularly in cardiovascular conditions. This article delves into the biological activity of alphthis compound, including its pharmacokinetics, metabolic pathways, and clinical implications based on various research findings.
Chemical Structure and Properties
Alphthis compound is formed from the metabolism of metoprolol primarily through the cytochrome P450 enzyme CYP2D6. Its chemical structure is similar to that of metoprolol but features a hydroxyl group that enhances its solubility and bioactivity. The compound retains about 10% of the β1-blocking activity compared to metoprolol, making it relevant in therapeutic contexts where beta-adrenergic blockade is required .
Metabolism and Pharmacokinetics
The metabolism of metoprolol involves several pathways, with CYP2D6 being the primary enzyme responsible for converting metoprolol into alphthis compound. Studies indicate that approximately 80% of metoprolol's metabolism occurs via CYP2D6, which significantly influences drug efficacy and safety profiles based on genetic polymorphisms in patients .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 30-40% |
| Half-life | 3-4 hours |
| Volume of distribution | 3-5 L/kg |
| Clearance | 0.5-1 L/h |
Case Studies and Clinical Trials
- CYP2D6 Phenotyping : A study involving hypertensive patients demonstrated that measuring the metabolic ratio of metoprolol to alphthis compound can effectively phenotype CYP2D6 activity. This approach allows clinicians to tailor metoprolol dosing based on individual metabolic capacity, thereby optimizing therapeutic outcomes .
- Dose Adaptation Models : Physiologically based pharmacokinetic (PBPK) models have been developed to predict drug interactions and adapt dosing regimens for patients with varying CYP2D6 activity scores. These models incorporate data from multiple clinical studies and have shown that adjusting doses based on metabolic phenotype can significantly improve plasma concentration profiles for patients receiving metoprolol .
- Adverse Effects : Despite its therapeutic benefits, alphthis compound can contribute to adverse effects associated with beta-blockade, such as bradycardia and hypotension. Understanding its pharmacological profile helps mitigate these risks by allowing for careful monitoring and adjustment of dosages in sensitive populations .
Research Findings
Recent studies have highlighted the importance of alphthis compound in understanding drug-drug interactions (DDIs) and herb-drug interactions. For instance, concurrent use of herbal supplements has been shown to affect the pharmacokinetics of beta-blockers, including those metabolized to alphthis compound. This necessitates further investigation into potential interactions that could alter therapeutic efficacy or increase toxicity .
Q & A
Q. What factors influence the interindividual variability in α-hydroxymetoprolol pharmacokinetics?
α-Hydroxymetoprolol formation is primarily mediated by CYP2D6, a highly polymorphic enzyme. Genetic polymorphisms (e.g., CYP2D6 poor vs. extensive metabolizers) significantly affect hydroxylation rates, leading to variations in plasma half-life (7.6 hours in poor metabolizers vs. shorter durations in extensive metabolizers) and urinary excretion profiles . Methodologically, phenotyping studies should incorporate genotyping (e.g., TaqMan assays) and urinary metabolite quantification (LC-MS/MS) to stratify participants by metabolic capacity .
Q. How can researchers quantify α-hydroxymetoprolol in biological matrices?
Validated LC-MS/MS methods are recommended, with calibration standards prepared in 80% water/20% methanol and internal standards (e.g., deuterated analogs) to correct for matrix effects. Note that α-hydroxymetoprolol may exhibit lower calibration linearity (r² = 0.987) compared to other metabolites, necessitating rigorous quality controls (e.g., triplicate standards and mid-run QC samples every 15 injections) .
Q. What are the pharmacological implications of α-hydroxymetoprolol’s inactivity?
α-Hydroxymetoprolol lacks significant β1-adrenergic receptor antagonism, making it a pharmacologically inactive metabolite. However, its pharmacokinetic interplay with unmetabolized metoprolol (e.g., competitive CYP2D6 binding) may indirectly influence therapeutic outcomes. Researchers should model drug-drug interactions using hepatic microsomal assays or physiologically based pharmacokinetic (PBPK) simulations .
Advanced Research Questions
Q. How should researchers address contradictions in CYP2D6 activity measurements using α-hydroxymetoprolol metabolic ratios?
Metoprolol:α-hydroxymetoprolol metabolic ratios (MRs) are highly sensitive to urinary pH variations, which can alter renal excretion and cause apparent phenotype misclassification. To mitigate this:
Q. What experimental designs optimize chromatographic separation of α-hydroxymetoprolol from co-eluting analytes?
Co-elution issues (e.g., with hydroxyibuprofen isomers) require:
- Hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns to improve resolution.
- Post-column infusion of internal standards to detect ion suppression/enhancement.
- Summed peak area integration for unresolved isomers, with validation against orthogonal methods (e.g., NMR) .
Q. How can population pharmacokinetic models account for α-hydroxymetoprolol’s variability in pharmacogenomic studies?
Incorporate covariates such as:
Q. What are the limitations of using α-hydroxymetoprolol as a sole biomarker for CYP2D6 activity?
Key limitations include:
- Non-CYP2D6 pathways (e.g., flavin-containing monooxygenases) contributing to metoprolol metabolism.
- pH-dependent renal reabsorption altering MRs independent of enzymatic activity.
- Solution: Pair α-hydroxymetoprolol with a secondary probe (e.g., dextromethorphan) to improve phenotype concordance .
Methodological Best Practices
- Data Reprodubility : Replicate phenotyping in longitudinal studies (e.g., monthly sampling over 1 year) to assess intra-subject variability (~50% CV) .
- Analytical Validation : Include ≥3 QC levels per batch and document extraction recovery rates (≥70% for plasma, ≥60% for urine) .
- Ethical Compliance : For human studies, adhere to protocols outlining data anonymization, HIPAA-compliant recordkeeping, and IRB-approved informed consent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
